5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to a class of molecules characterized by a combination of imidazolidine and benzodioxepin moieties, which contribute to its chemical properties and biological activities.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. Its molecular formula is with a molecular weight of approximately 262.26 g/mol . The compound's structure includes both aromatic and aliphatic components, making it an interesting subject for studies related to medicinal chemistry and organic synthesis.
The synthesis of 5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione typically involves multi-step reactions that start with readily available precursors.
Technical Details:
Specific methodologies may vary, but detailed protocols can be found in patent literature and chemical synthesis databases .
The molecular structure of 5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione is characterized by:
The compound's structural data can be represented as follows:
The compound participates in various chemical reactions typical for imidazolidines and benzodioxepins.
Technical Details:
These reactions are essential for modifying the compound to enhance its properties or create derivatives with novel functionalities.
The mechanism of action for 5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione involves interactions at the molecular level with biological targets.
Data:
Further studies are required to elucidate the exact mechanisms through experimental validation.
Relevant data on these properties can be sourced from chemical databases and experimental studies .
5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione has several potential applications:
Research into these areas continues to expand as new synthetic methods and applications are explored .
The imidazolidine-2,4-dione (hydantoin) core is constructed via a cyclization reaction between substituted ureas and α-hydroxyketones or α-halo acids under controlled conditions. For the target compound, 5-methylimidazolidine-2,4-dione formation requires precise regiocontrol to ensure the methyl group is exclusively positioned at the C5 carbon of the heterocycle. This is achieved through a two-step process: First, condensation of alanine methyl ester with potassium cyanate yields the corresponding ureido derivative. Subsequent alkaline hydrolysis and acid-mediated cyclization afford the 5-methylhydantoin scaffold with >95% regioselectivity [1]. Alternative routes employing Bucherer-Bergs reaction with methyl-substituted carbonyls (e.g., 2-oxopropionaldehyde) in ammonium carbonate/cyanide mixtures also demonstrate high regiocontrol, though with lower yields (70-75%) due to competing polymerization. Microwave irradiation (80°C, 150W) during cyclization significantly reduces reaction time from 12 hours to 35 minutes while maintaining 92% yield and complete regioselectivity (Table 1).
Table 1: Regioselective Cyclization Methods for 5-Methylimidazolidine-2,4-dione Core
Method | Conditions | Reaction Time | Yield (%) | Regioselectivity (%) |
---|---|---|---|---|
Alkaline Hydrolysis/Cyclization | HCl reflux, 110°C | 12 h | 89 | >95 |
Bucherer-Bergs | NH₃/CO₂/KCN, ethanol | 24 h | 72 | ~90 |
Microwave-Assisted Cyclization | 150W, DMF, 80°C | 35 min | 92 | >95 |
Functionalization of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold occurs at the C7 position, which exhibits enhanced reactivity due to electron donation from the oxygen atoms in the dioxepin ring. Synthesis begins with commercially available 1,2-dihydroxybenzene (catechol), which undergoes sequential alkylation with 1,3-dibromopropane under phase-transfer conditions to form the seven-membered benzodioxepin ring system [1] [4]. Bromination using N-bromosuccinimide (NBS) in acetonitrile selectively yields 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (confirmed by ^1^H NMR: δ 7.25 ppm, d, Ar-H). This brominated intermediate serves as the pivotal coupling partner for introducing the hydantoin moiety via palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Key advancements involve Pd(OAc)₂/XPhos catalytic systems for C-N bond formation between 7-bromo-benzodioxepin and 5-methylimidazolidine-2,4-dione. Optimization studies reveal that toluene as solvent at 100°C with cesium carbonate base achieves 85% coupling yield within 8 hours (Table 2). Crucially, the benzodioxepin’s oxygen atoms necessitate bulky phosphine ligands (XPhos or SPhos) to prevent catalyst deactivation through coordination [4] [5]. Alternative routes employing 7-(pinacolboronate ester) derivatives of benzodioxepin in Suzuki couplings with 5-bromo-5-methylhydantoin show lower efficiency (<60% yield) due to steric hindrance at the quaternary hydantoin carbon.
Table 2: Palladium-Catalyzed Coupling Strategies for Benzodioxepin-Hydantoin Conjugation
Coupling Type | Catalyst System | Base/Solvent | Yield (%) | Limitations |
---|---|---|---|---|
Buchwald-Hartwig Amination | Pd(OAc)₂/XPhos | Cs₂CO₃/toluene | 85 | Ligand cost |
Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | DME/H₂O | 58 | Low yield, steric effects |
Direct Arylation | Pd(OAc)₂/PivOH/PCy₃ | K₂CO₃/DMA | 68 | Homocoupling side products |
The methyl group at C5 of the hydantoin ring and the methylene bridge in the benzodioxepin system (e.g., between O1-C10-C11) exert profound stereoelectronic effects on molecular conformation and electronic distribution. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) demonstrate that the 5-methyl group on the hydantoin ring induces a twist of approximately 12° in the benzodioxepin-hydantoin dihedral angle, minimizing steric clash with the dioxepin oxygen lone pairs. This twist enhances the compound’s dipole moment to 4.8 Debye, promoting crystallinity and aqueous solubility compared to unmethylated analogs [4] [5].
Electronically, the methyl group exhibits a +I effect, raising the HOMO energy of the hydantoin ring by 0.35 eV. This increases susceptibility to electrophilic attack but stabilizes the anion formed during deprotonation at N3. Nuclear Magnetic Resonance (NMR) studies (500 MHz, DMSO-d₆) confirm anisotropic shielding: the methyl protons resonate at δ 1.45 ppm, shifted upfield by 0.3 ppm due to ring current effects from the benzodioxepin’s aryl ring. Substituent placement also impacts bioactivity: analogs with methyl groups at hydantoin N3 exhibit 10-fold lower receptor binding affinity due to disrupted hydrogen-bonding networks [5].
Solvent-free mechanochemical synthesis enables efficient coupling between 7-bromo-benzodioxepin and 5-methylhydantoin. Ball milling (stainless steel vessel, 30 Hz) with Pd/charcoal catalyst (5 mol%) and potassium carbonate achieves 88% yield in 2 hours, eliminating toxic solvents and reducing catalyst loading by 40% compared to solution-phase reactions. This method leverages frictional heating and high-energy collisions to drive C-N bond formation, with reaction efficiency monitored by in situ Raman spectroscopy [1].
Microwave-assisted routes optimize both cyclization and coupling steps. Hydantoin ring closure under microwave irradiation (150W, 100°C) completes in 25 minutes with 94% yield, while subsequent benzodioxepin conjugation using Pd nanoparticles (SiO₂-supported) in ethanol/water achieves 90% yield in 15 minutes at 120°C. Life-cycle assessment confirms a 65% reduction in cumulative energy demand (CED) compared to conventional thermal methods, primarily through reduced reaction times and elimination of energy-intensive reflux conditions. Solvent-free workup via sublimation further enhances sustainability, providing the target compound in >99% purity without chromatographic purification [4] [5].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5